A(9-26)Insulin-like peptide 3, commonly referred to as INSL3, is a member of the insulin-like peptide superfamily. It is primarily produced in the Leydig cells of the testes in males and in the theca interna cells of ovarian follicles in females. INSL3 plays a crucial role in reproductive biology, influencing processes such as testicular descent and steroidogenesis. Its structure consists of an A-B heterodimer held together by three disulfide bonds, typical of insulin-like peptides. The physiological functions of INSL3 are mediated through its interaction with the G-protein-coupled receptor RXFP2, which is essential for signal transduction in target tissues .
INSL3 was first identified in studies involving various mammalian species, including humans, pigs, and mice. It is classified under the insulin-like peptide family due to its structural similarities with insulin and relaxin. The gene encoding INSL3 is located on chromosome 13 in humans and consists of multiple exons that code for its precursor form, which is subsequently processed into its active form .
The synthesis of INSL3 involves several steps, starting from its precursor form known as prepro-INSL3. This precursor undergoes cleavage to yield pro-INSL3, which is then processed into the mature A-B heterodimeric peptide. The purification of INSL3 typically employs high-performance liquid chromatography (HPLC), where it is isolated based on its unique properties such as size and charge. Techniques like mass spectrometry are used to confirm the identity and purity of the synthesized peptide .
The synthesis process involves:
INSL3 has a distinct molecular structure characterized by:
The molecular weight of mature INSL3 is approximately 6000 Daltons. The structural integrity is essential for its biological activity, particularly in binding to RXFP2 .
INSL3 participates in various biochemical reactions primarily through its interaction with RXFP2. Upon binding, it activates intracellular signaling pathways that lead to physiological responses such as:
The binding of INSL3 to RXFP2 triggers conformational changes that facilitate downstream signaling cascades, impacting cellular functions such as growth and differentiation .
The mechanism by which INSL3 exerts its effects involves:
Studies have shown that INSL3 significantly affects gene expression profiles in testicular tissues, influencing pathways related to steroid hormone biosynthesis and apoptosis in germ cells .
INSL3 is a small peptide hormone with:
The chemical stability of INSL3 is influenced by its disulfide bonds, which protect it from degradation under physiological conditions. Its bioactivity remains intact across different forms (precursor vs. mature) due to similar receptor interactions .
INSL3 has several important applications in scientific research and clinical settings:
Insulin-like Factor 3 (INSL3) is a member of the insulin-relaxin family of peptide hormones, characterized by a heterodimeric structure comprising A and B chains linked by three disulfide bonds [3] [7]. This hormone is primarily synthesized and secreted by testicular Leydig cells in males and ovarian theca cells in females, exhibiting constitutive expression that reflects the functional differentiation status of Leydig cells [3] [9]. During male fetal development, Insulin-like Factor 3 serves as the crucial hormonal trigger for the first phase of testicular descent (transabdominal phase) by inducing the thickening and development of the gubernaculum ligament [7] [10]. This process anchors the testis near the inguinal region, enabling subsequent descent into the scrotum. Genetic ablation of Insulin-like Factor 3 or its receptor in mice results in bilateral cryptorchidism (undescended testes), confirming its indispensable role in testicular positioning [10].
Beyond its fetal role, Insulin-like Factor 3 functions as a biomarker of Leydig cell functional capacity in adults. Circulating Insulin-like Factor 3 concentrations correlate strongly with Leydig cell differentiation status and decline progressively with age, making it a sensitive indicator of testicular health distinct from the pulsatile secretion patterns of testosterone [3] [9]. In the ovary, Insulin-like Factor 3 is produced cyclically by theca cells during antral follicle development, where it contributes to paracrine regulation of androgen precursor synthesis [3] [6].
Table 1: Key Physiological Functions of Insulin-like Factor 3
Physiological System | Primary Function | Consequence of Deficiency |
---|---|---|
Male Fetal Development | Gubernaculum development and transabdominal testicular descent | Cryptorchidism, infertility risk |
Adult Male Reproduction | Leydig cell biomarker, germ cell survival support | Potential subfertility, biomarker of hypogonadism |
Female Reproduction | Theca cell function in antral follicles | Impaired folliculogenesis, PCOS associations |
Insulin-like Factor 3 exerts its biological effects exclusively through binding to Relaxin Family Peptide Receptor 2, a class A G-protein-coupled receptor characterized by a large extracellular domain containing ten leucine-rich repeats and an N-terminal low-density lipoprotein class A module [5] [6]. Relaxin Family Peptide Receptor 2 is highly expressed in gubernacular ligament mesenchymal cells, gonadal tissues, bone, and other organs [5] [9]. Insulin-like Factor 3 binding induces a complex conformational change involving initial high-affinity interaction between the Insulin-like Factor 3 B-chain and the receptor's leucine-rich repeat domain, followed by engagement of the Insulin-like Factor 3 A-chain with the receptor's transmembrane domain and essential participation of the low-density lipoprotein class A module for signal transduction [5] [6].
Canonical Relaxin Family Peptide Receptor 2 signaling involves coupling with Gαs proteins, leading to increased intracellular cyclic adenosine monophosphate production and activation of protein kinase A-dependent pathways [5] [6]. However, signaling exhibits significant tissue-specific complexity:
Pathophysiologically, mutations in either INSL3 or RXFP2 genes represent established causes of cryptorchidism in humans and animal models [8] [10]. The Relaxin Family Peptide Receptor 2 T222P mutation is particularly well-characterized, causing receptor mislocalization and functional impairment leading to cryptorchidism [10]. Beyond reproductive disorders, emerging evidence links aberrant Insulin-like Factor 3/Relaxin Family Peptide Receptor 2 signaling to bone metabolism defects and potentially metabolic dysregulation [1] [6].
The development of A(9-26)Insulin-like Factor 3 emerged from focused structure-activity relationship studies aimed at deciphering the functional contributions of specific Insulin-like Factor 3 domains to receptor binding and activation [2]. Unlike insulin and many related peptides where the B-chain dominates receptor interactions, both chains of Insulin-like Factor 3 contribute significantly to its interaction with Relaxin Family Peptide Receptor 2 [2] [6]. Crucially, investigations into N-terminally truncated Insulin-like Factor 3 analogs revealed a striking divergence from observations with relaxin peptides: While similar truncation in human relaxin-2 abolished receptor binding, removal of the first eight amino acids from the Insulin-like Factor 3 A-chain (creating A(9-26)Insulin-like Factor 3) preserved high-affinity binding to Relaxin Family Peptide Receptor 2 while converting the peptide from an agonist to a potent antagonist [2].
This unexpected functional switch presented a unique pharmacological opportunity. A(9-26)Insulin-like Factor 3 offered a specific molecular tool to probe Relaxin Family Peptide Receptor 2-dependent physiological processes without activating the receptor [2] [4]. Its antagonistic properties hold significant potential for:
Table 2: Comparison of Insulin-like Factor 3 and A(9-26)Insulin-like Factor 3 Properties
Property | Full-length Insulin-like Factor 3 | A(9-26)Insulin-like Factor 3 |
---|---|---|
Structure | Full A-chain (A1-26) and B-chain | Truncated A-chain (A9-26) and intact B-chain |
Receptor Binding Affinity | High (nM range) | High (nM range), comparable to Insulin-like Factor 3 |
Signaling Activity | Full agonist at Relaxin Family Peptide Receptor 2 | Competitive antagonist at Relaxin Family Peptide Receptor 2 |
Primary Research Application | Studying receptor activation effects | Blocking endogenous Insulin-like Factor 3 signaling |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1